Methyl 7-methylbenzofuran-2-carboxylate is synthesized from various precursors, primarily through the functionalization of benzofuran derivatives. It is classified as an ester, specifically an alkyl ester derived from the carboxylic acid of 7-methylbenzofuran-2-carboxylic acid. The compound is recognized for its role in medicinal chemistry, particularly in the development of compounds with biological activity.
The synthesis of methyl 7-methylbenzofuran-2-carboxylate can be achieved through several methods:
Methyl 7-methylbenzofuran-2-carboxylate has a molecular formula of . The structure consists of a benzofuran core with a methyl group at the 7-position and a carboxylate ester functional group at the 2-position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure. For instance, characteristic peaks in IR spectra around indicate C=O stretching vibrations typical for esters .
Methyl 7-methylbenzofuran-2-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 7-methylbenzofuran-2-carboxylate primarily relates to its biological activities, particularly in medicinal chemistry. It is believed that:
Methyl 7-methylbenzofuran-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 7-methylbenzofuran-2-carboxylate has significant applications in various fields:
The benzofuran scaffold—a fused bicyclic system comprising benzene and furan rings—represents a privileged structure in medicinal chemistry due to its distinct electronic profile, planar geometry, and versatile derivatization capacity. This heterocyclic nucleus serves as a structural foundation for numerous pharmacologically active compounds, enabling specific interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. The scaffold's inherent rigidity facilitates optimal spatial orientation of pharmacophoric elements, while its modifiable positions (C-2, C-3, C-4, C-5, C-6, and C-7) permit tailored structural optimization to enhance target affinity and selectivity [6] [7].
Benzofuran derivatives exhibit remarkable structural diversity in nature, occurring in over 500 plant species across Asteraceae, Rutaceae, and Moraceae families, with significant concentrations in Artocarpus heterophyllus (anti-cancer), Morus nigra (anti-tumor), and Itea yunnanensis (anti-hepatocellular carcinoma) [6] [10]. This natural abundance correlates with broad-spectrum bioactivities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. For instance, natural derivatives like ailanthoidol demonstrate differential cytotoxicity in hepatoma cells by modulating p53 and STAT3 pathways, while synthetic analogs such as compound 14 (3-methanone benzofuran derivative) exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC80 values of 0.78 μg/mL—surpassing reference antibiotics [3] [10].
Table 1: Bioactive Benzofuran Derivatives and Their Pharmacological Targets
Compound Class | Biological Activity | Key Pharmacological Target | Activity Metrics |
---|---|---|---|
2-Benzylbenzofurans | Anticancer (HCC) | Pin1 isomerase | IC50 = 0.874 μM [10] |
3-Formylbenzofurans | Anti-hepatocellular carcinoma | RAS/RAF/MEK/ERK pathway | IC50 = 5.365 μM [10] |
6-Hydroxybenzofuran-5-carboxylic acid | Antitubercular | mPTPB phosphatase | IC50 = 38 nM [3] |
3-Methanone benzofurans | Antibacterial (MRSA) | Bacterial membrane integrity | MIC80 = 0.39 μg/mL [3] |
2-Arylbenzofurans (Moracins) | Antiproliferative | Cyclin D1/CDK2 complex | IC50 = 22 μM [10] |
The therapeutic exploitation of benzofurans spans over a century, evolving from natural product isolation to rational drug design. Early discoveries (1930s–1950s) focused on naturally occurring furanocoumarins like psoralen and bergapten, used in vitiligo and psoriasis treatment through photochemotherapy [6]. The 1960s–1980s witnessed the development of first-generation synthetic benzofuran drugs, notably the antiarrhythmic agent amiodarone (launched 1967), whose benzofuran core enabled sodium channel blockade and adrenergic antagonism [7]. This era also saw the isolation of usnic acid—a lichen-derived benzofuran with gram-positive antibacterial activity—though its clinical utility was limited by hepatotoxicity [6].
The 1990s–2000s marked a shift toward target-oriented synthesis, leveraging advances in combinatorial chemistry and structure-based design. Key milestones included:
Post-2010, research emphasis transitioned to multitarget ligands and hybrid molecules, exemplified by benzofuran-oxazolidinones with dual antimicrobial/anticancer activities [6] [10]. Contemporary approaches integrate computational modeling and fragment-based design, enabling precise manipulation of the benzofuran scaffold. For instance, molecular hybridization techniques yielded 2-substituted-3H-benzofurobenzofurans with potent antimycobacterial activity (MIC = 3.12 μg/mL against M. tuberculosis H37Rv) through synergistic target engagement [3].
Table 2: Historical Milestones in Benzofuran Drug Development
Era | Key Developments | Representative Agents | Therapeutic Area |
---|---|---|---|
1930s–1950s | Isolation of natural furanocoumarins | Psoralen, Xanthotoxin | Dermatology |
1960s–1980s | Synthesis of small-molecule therapeutics | Amiodarone, Benzbromarone | Cardiology/Metabolism |
1990s–2000s | Receptor-targeted design | Ramelteon, Vilazodone | Neurology/Psychiatry |
2010s–Present | Hybrid molecules & multitarget ligands | 3H-Benzofurobenzofurans, Moracin analogs | Oncology/Infectious Diseases |
Methyl 7-methylbenzofuran-2-carboxylate (CAS# 857274-28-3; C11H10O3; MW 190.20 g/mol) exemplifies the critical influence of regioselective substitution on benzofuran properties. Its molecular architecture features two strategic modifications: a carbomethoxy group at C-2 and a methyl group at C-7, distinguishing it from isomers like methyl 5-methylbenzofuran-2-carboxylate or methyl 4-methylbenzofuran-2-carboxylate. The C-2 ester group provides a hydrogen-bond acceptor site (carbonyl oxygen) and hydrolytic stability, while the C-7 methyl group enhances lipophilicity (calculated LogP = 2.53) and induces steric perturbations that influence ring electronics [1] [5].
Table 3: Molecular Characteristics of Methyl 7-Methylbenzofuran-2-Carboxylate
Property | Value/Descriptor | Method/Reference |
---|---|---|
CAS Registry Number | 857274-28-3 | AiFChem [1] |
Molecular Formula | C₁₁H₁₀O₃ | PubChem [4] |
Molecular Weight | 190.20 g/mol | BLD Pharm [2] |
SMILES Notation | O=C(C1=CC2=CC=CC(C)=C2O1)OC | ChemScene [5] |
Canonical SMILES | CC1C=CC=C2C=C(OC=12)C(=O)OC | AiFChem [1] |
InChI Key | DZMGTOOXBRGGBI-UHFFFAOYSA-N | AiFChem [1] |
Hydrogen Bond Acceptors | 3 | ChemScene [5] |
Rotatable Bonds | 1 (ester methyl group) | ChemScene [5] |
Topological Polar Surface Area | 39.4 Ų | ChemScene [5] |
The C-2 carboxylate ester serves as a versatile synthetic handle for:
Concurrently, the 7-methyl substituent exerts three key effects:
Table 4: Impact of Substituent Position on Benzofuran Properties
Substitution Pattern | Key Chemical Consequences | Biological Implications |
---|---|---|
C-2 ester | • Planar conjugation with furan ring• Dipole moment ~3.5 D• Hydrolytic stability at pH 2–9 | • H-bond acceptor capacity• Metabolic resistance to esterases |
C-7 methyl (vs. C-5 methyl) | • Reduced steric clash with C-2 substituent• Increased electron density at C-3• Torsional angle < 5° with benzofuran plane | • Enhanced passive diffusion• Selective cytochrome P450 oxidation |
Synthetic routes to this compound typically employ:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0